

physical and chemical characteristics of 3-(2-Methoxypyridin-4-YL)propanoic acid

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Compound of Interest

Compound Name: 3-(2-Methoxypyridin-4-YL)propanoic acid

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An In-Depth Technical Guide to 3-(2-Methoxypyridin-4-YL)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxypyridin-4-YL)propanoic acid is a pyridine carboxylic acid derivative. This class of compounds is of significant interest in medicinal chemistry due to the versatile role of the pyridine scaffold in interacting with various biological targets. The methoxy and propanoic acid functionalities further contribute to the molecule's physicochemical properties and potential biological activity. This document provides a comprehensive overview of the available physical, chemical, and potential biological characteristics of **3-(2-Methoxypyridin-4-YL)propanoic acid**, intended to serve as a foundational resource for research and development.

Chemical and Physical Characteristics

While extensive experimental data for **3-(2-Methoxypyridin-4-YL)propanoic acid** is not readily available in public databases, a summary of its basic identifiers and predicted properties can be compiled.

Table 1: Identifiers and Basic Properties

Property	Value	Source
IUPAC Name	3-(2-methoxypyridin-4-yl)propanoic acid	-
CAS Number	102336-07-2	[1]
Molecular Formula	C ₉ H ₁₁ NO ₃	[2][3]
Molecular Weight	181.19 g/mol	-
Canonical SMILES	<chem>COC1=NC=CC(=C1)CCC(=O)O</chem>	[2][3]
InChI Key	UIRMZWVSXQGAQI-UHFFFAOYSA-N	[2][3]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
XLogP3	0.9	[2][3]
pKa (most acidic)	4.30 ± 0.10	[4]
Boiling Point	313.3 ± 27.0 °C	[4]
Density	1.203 ± 0.06 g/cm ³	[4]

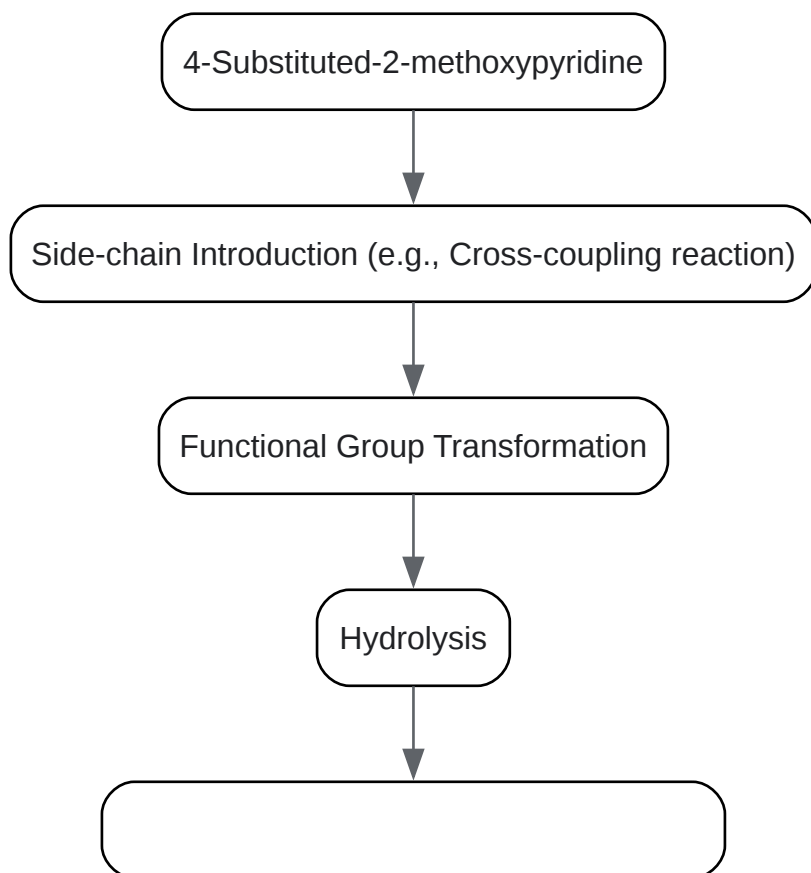
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-(2-Methoxypyridin-4-YL)propanoic acid** are not explicitly published. However, general methodologies for the synthesis and analysis of similar pyridine carboxylic acids can be adapted.

General Synthesis Approach

A plausible synthetic route could involve the modification of a pre-functionalized pyridine ring. For instance, a starting material like 4-substituted-2-methoxypyridine could undergo a series of

reactions to introduce and elaborate the propanoic acid side chain. A generalized workflow is depicted below.



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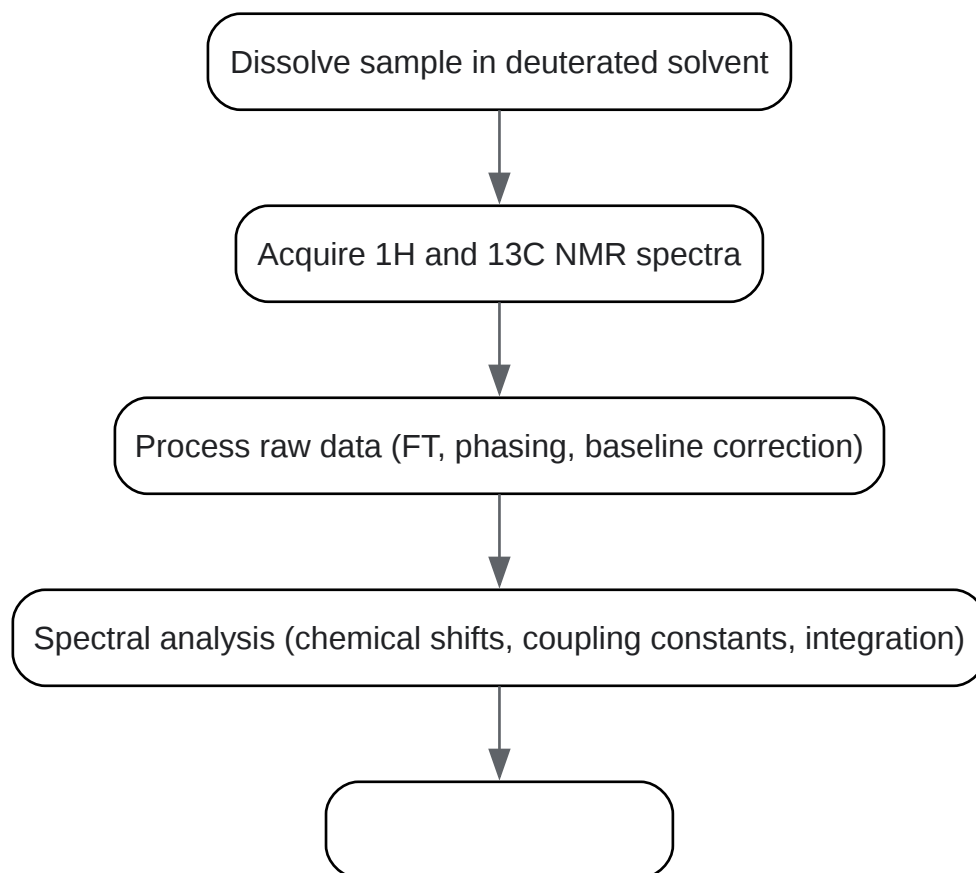
A generalized synthetic workflow for **3-(2-Methoxypyridin-4-YL)propanoic acid**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for structural confirmation. A general protocol for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

- Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak.

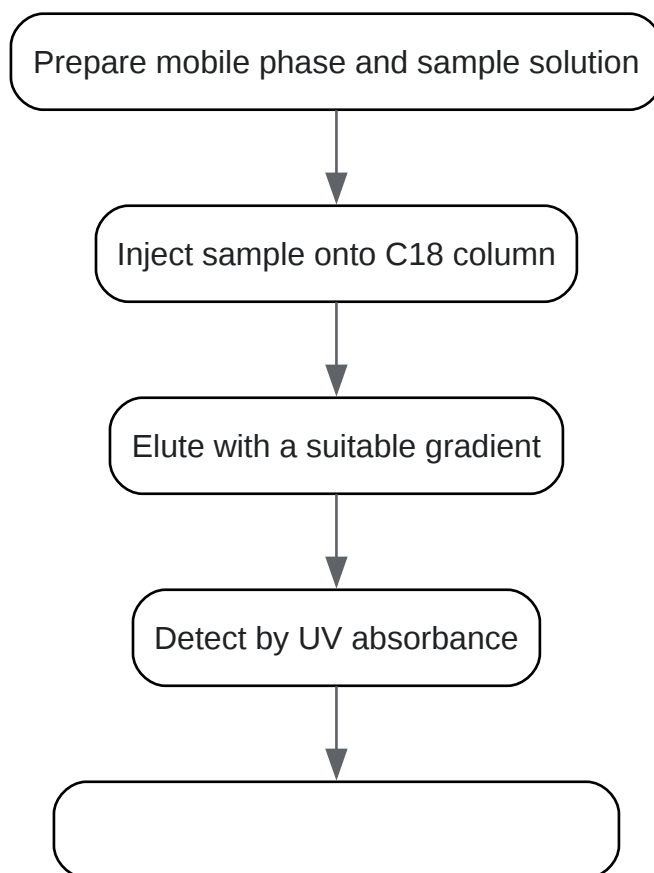


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A typical workflow for NMR-based structural analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing purity. A general reversed-phase HPLC method would be suitable.

- Column: A C18 column is a common choice for separating moderately polar compounds.[1]
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][5]
- Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm).[6]



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A general workflow for purity analysis by HPLC.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway involvement has been reported for **3-(2-Methoxypyridin-4-YL)propanoic acid**, the broader class of methoxypyridine derivatives has shown a wide range of pharmacological activities.

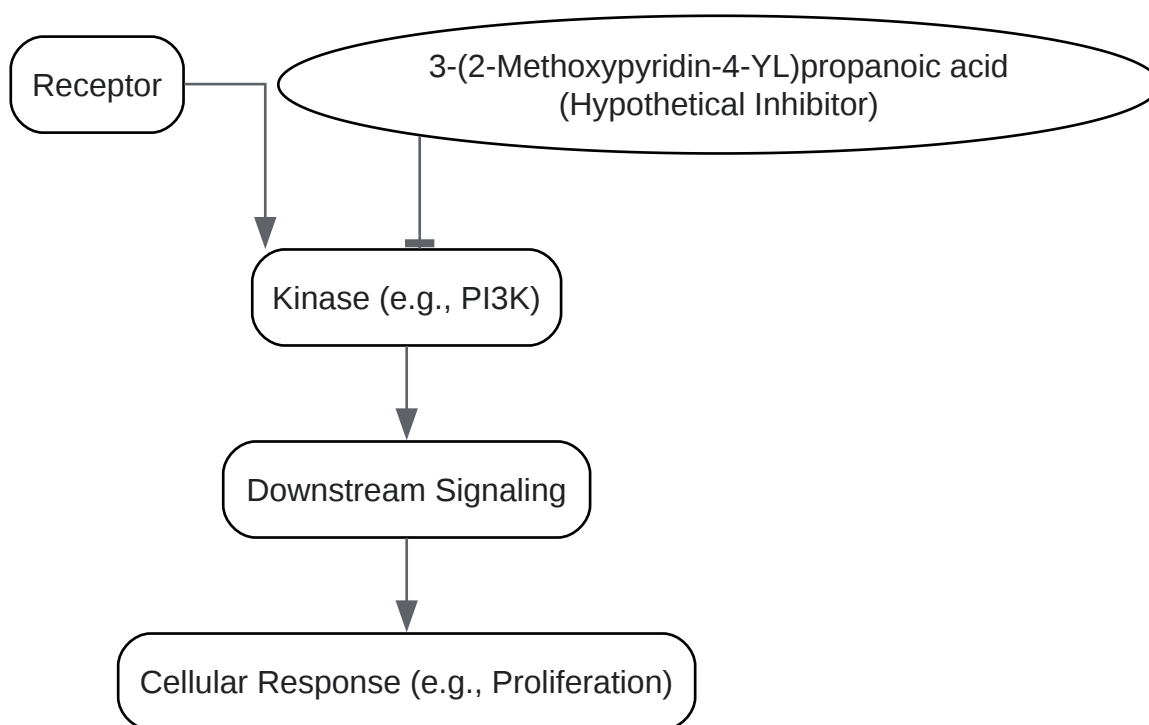
Methoxypyridine-containing compounds have been investigated as inhibitors of various enzymes, including PI3K/mTOR, which are key components of signaling pathways involved in cell growth, proliferation, and survival.[7] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be tailored to fit into the active sites of target proteins.

Derivatives of pyridine carboxylic acids are also known to exhibit antimicrobial and anti-inflammatory properties.[8] The propanoic acid moiety could enhance water solubility and provide an additional point of interaction with biological targets.

Given the structural similarities to other biologically active molecules, **3-(2-Methoxypyridin-4-YL)propanoic acid** could potentially be explored for its activity in areas such as:

- Enzyme inhibition (e.g., kinases, hydroxylases)
- Receptor modulation
- Antimicrobial or anticancer applications

The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridine derivative might act as an inhibitor.



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A hypothetical signaling pathway inhibited by a pyridine derivative.

Conclusion

3-(2-Methoxypyridin-4-YL)propanoic acid is a compound with potential for further investigation in drug discovery and development. While specific experimental data is currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The generalized protocols for synthesis and

analysis, along with the discussion of potential biological activities, offer a starting point for researchers interested in exploring this and similar molecules. Further experimental characterization is necessary to fully elucidate its physicochemical properties and biological functions.

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- To cite this document: BenchChem. [physical and chemical characteristics of 3-(2-Methoxypyridin-4-YL)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035425#physical-and-chemical-characteristics-of-3-2-methoxypyridin-4-yl-propanoic-acid]

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